Chloropyridinyl Moiety in Neonicotinoid Synthesis
1-(5-Chloropyridin-3-yl)ethanone is a key precursor for the synthesis of clothianidin and related neonicotinoid insecticides [1]. The 5-chloropyridin-3-yl group is a critical pharmacophore for high-affinity binding to the insect nicotinic acetylcholine receptor [2]. While other chloropyridine isomers exist, the 5-chloro-3-acetyl pattern is specifically required for the correct spatial and electronic properties of the final active ingredient [1]. This regiochemical requirement is a class-level inference, but it directly dictates the choice of intermediate: substitution with a 6-chloro or 2-chloro isomer would lead to a different, and likely inactive, final product [2].
| Evidence Dimension | Role as Agrochemical Intermediate |
|---|---|
| Target Compound Data | Specific precursor for clothianidin and chloropyridinyl neonicotinoids [1]. |
| Comparator Or Baseline | Other chloropyridine isomers (e.g., 6-chloro, 2-chloro) or other halogenated pyridines. |
| Quantified Difference | Regiochemistry is not quantified, but the biological activity of the final neonicotinoid is highly dependent on the correct substitution pattern [2]. |
| Conditions | Insect nicotinic acetylcholine receptor binding assays; synthetic pathways to neonicotinoids. |
Why This Matters
Procurement of the correct isomer is mandatory for achieving the intended insecticidal activity and avoiding costly synthetic dead-ends.
- [1] MySkinRecipes. 1-(5-chloropyridin-3-yl)ethanone Product Page. View Source
- [2] Zhang, A., et al. Insect nicotinic acetylcholine receptor: conserved neonicotinoid specificity of [(3)H]imidacloprid binding site. J. Neurochem. 2000, 75(3), 1294-1303. View Source
